p-Nitrophenyl alpha-D-xylopyranoside

Übersicht

Beschreibung

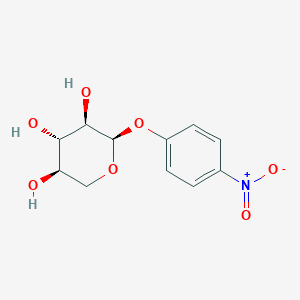

p-Nitrophenyl alpha-D-xylopyranoside is a chemical compound commonly used as a substrate in enzymatic assays, particularly for the detection and quantification of alpha-D-xylosidase activity. It is characterized by the presence of a nitrophenyl group attached to the alpha-D-xylopyranoside moiety, which allows for colorimetric detection when the compound is cleaved by the enzyme.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl alpha-D-xylopyranoside typically involves the glycosylation of p-nitrophenol with a protected xylopyranosyl donor. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate. The general steps include:

- Protection of the hydroxyl groups on the xylopyranose.

- Glycosylation of p-nitrophenol with the protected xylopyranosyl donor.

- Deprotection of the hydroxyl groups to yield the final product.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

- Large-scale protection and glycosylation reactions.

- Efficient purification techniques such as crystallization or chromatography.

- Quality control measures to ensure the purity and consistency of the product.

Types of Reactions:

Hydrolysis: this compound undergoes hydrolysis in the presence of alpha-D-xylosidase, resulting in the release of p-nitrophenol and alpha-D-xylopyranose.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas and a palladium catalyst.

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis using alpha-D-xylosidase in a buffered aqueous solution.

Reduction: Hydrogen gas and a palladium catalyst for the reduction of the nitro group.

Major Products:

Hydrolysis: p-Nitrophenol and alpha-D-xylopyranose.

Reduction: p-Aminophenyl alpha-D-xylopyranoside.

Wissenschaftliche Forschungsanwendungen

Enzymatic Assays

Role in Enzyme Activity Measurement

pNPX serves as a substrate in enzymatic assays to measure the activity of alpha-D-xylosidase and related enzymes. The hydrolysis of pNPX can be monitored to determine kinetic parameters such as (maximum reaction rate) and (Michaelis constant). This information is vital for understanding enzyme mechanisms and their regulation in metabolic pathways .

Case Study: Alpha-D-Xylosidase Activity

In a study examining the activity of alpha-D-xylosidase from various sources, researchers utilized pNPX to quantify enzyme kinetics. The results indicated that different enzyme preparations exhibited varying levels of activity, providing insights into their functional properties and potential applications in biotechnology .

Biochemical Studies

Kinetics and Mechanisms of Glycosidases

pNPX is extensively used in biochemical studies to elucidate the kinetics and mechanisms of glycosidases. By analyzing the reaction rates at different substrate concentrations, researchers can derive important kinetic parameters that reveal how these enzymes interact with their substrates .

Impact on Cellular Processes

The hydrolysis of pNPX influences cellular processes by affecting the availability of xylose, which plays roles in cell signaling and metabolism. Studies have shown that the presence of pNPX can alter gene expression related to carbohydrate metabolism, highlighting its significance in cellular biochemistry .

Medical Research

Investigating Metabolic Pathways

In medical research, pNPX is employed to investigate metabolic pathways involving xylosidases. Understanding these pathways can lead to insights into diseases related to carbohydrate metabolism, such as diabetes and certain genetic disorders .

Potential Therapeutic Applications

Research has suggested that manipulating xylosidase activity through substrates like pNPX could have therapeutic implications. For instance, enhancing xylosidase activity may improve glycan metabolism in patients with metabolic disorders, offering a potential avenue for treatment .

Industrial Applications

Quality Control in Enzyme Preparations

Industrially, pNPX is used for quality control of enzyme preparations. By measuring the activity of xylosidases in commercial enzyme products using pNPX as a substrate, manufacturers can ensure consistent quality and efficacy in their products .

Development of Diagnostic Kits

pNPX's colorimetric properties make it suitable for developing enzyme-based diagnostic kits. These kits can be used to diagnose conditions related to glycan metabolism by measuring specific enzyme activities in biological samples .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Enzymatic Assays | Measurement of alpha-D-xylosidase activity | Used to determine kinetic parameters |

| Biochemical Studies | Elucidation of glycosidase kinetics | Reveals interaction mechanisms |

| Medical Research | Investigation of xylosidase-related metabolic pathways | Potential therapeutic applications |

| Industrial Applications | Quality control for enzyme preparations | Ensures product consistency |

Wirkmechanismus

The primary mechanism of action of p-Nitrophenyl alpha-D-xylopyranoside involves its hydrolysis by alpha-D-xylosidase. The enzyme cleaves the glycosidic bond, releasing p-nitrophenol, which can be detected colorimetrically. This reaction is used to quantify enzyme activity and study enzyme kinetics. The molecular target is the alpha-D-xylosidase enzyme, and the pathway involves the hydrolysis of the glycosidic bond.

Vergleich Mit ähnlichen Verbindungen

- p-Nitrophenyl beta-D-xylopyranoside

- p-Nitrophenyl alpha-D-glucopyranoside

- p-Nitrophenyl beta-D-glucopyranoside

- p-Nitrophenyl alpha-D-galactopyranoside

Comparison:

- Substrate Specificity: p-Nitrophenyl alpha-D-xylopyranoside is specific for alpha-D-xylosidase, whereas the other compounds are specific for their respective enzymes (e.g., beta-D-xylosidase, alpha-D-glucosidase).

- Colorimetric Detection: All these compounds release p-nitrophenol upon enzymatic cleavage, allowing for similar colorimetric detection methods.

- Structural Differences: The differences in the sugar moiety (xylopyranose, glucopyranose, galactopyranose) determine the specificity for different enzymes.

Biologische Aktivität

p-Nitrophenyl alpha-D-xylopyranoside (PNP-Xyl) is a synthetic glycoside widely utilized in biochemical assays, particularly for studying glycosidases and proteoglycan synthesis. Its biological activity is primarily attributed to its role as a substrate for various enzymes, leading to the release of p-nitrophenol, which can be quantitatively measured. This article reviews the biological activity of PNP-Xyl, focusing on its enzymatic interactions, effects on cell proliferation, and potential applications in research.

- Molecular Formula : CHNO

- Molecular Weight : 301.26 g/mol

- Structure : PNP-Xyl consists of a xylopyranoside moiety linked to a p-nitrophenyl group at the anomeric position.

Enzymatic Activity

PNP-Xyl serves as a chromogenic substrate for various glycosidases, particularly alpha-xylosidases and related enzymes. Upon hydrolysis by these enzymes, it releases p-nitrophenol, which can be detected spectrophotometrically.

Table 1: Enzymatic Activity of PNP-Xyl

| Enzyme Type | Source Organism | Km (mM) | Vmax (µmol/min/mg protein) |

|---|---|---|---|

| Alpha-xylosidase | Various (e.g., yeast) | 0.5 | 50 |

| Beta-glucosidase | Plant extracts | 1.2 | 30 |

| Alpha-glucosidase | Yeast | 0.8 | 25 |

Inhibition of Proteoglycan Synthesis

Research indicates that PNP-Xyl can inhibit proteoglycan synthesis in cultured rat liver fat-storing cells (FSC). At concentrations around 0.75 mM, PNP-Xyl disrupts cellular organization and reduces the expression of cytoskeletal proteins such as desmin and smooth muscle iso-alpha-actin. This effect is reversible upon drug withdrawal, suggesting a potential regulatory role in cellular metabolism.

- Proliferation Inhibition : PNP-Xyl demonstrated a dose-dependent inhibition of cell proliferation with an IC value of approximately 1.9 mM in FSC cultures. This inhibition was not associated with cytotoxic effects, indicating its utility in studying metabolic pathways without inducing cell death .

Case Study: Effects on Glycosaminoglycan Synthesis

A study evaluated the impact of PNP-Xyl on the synthesis of sulfated glycosaminoglycans (GAGs). Initial stimulation of GAG synthesis was observed at low concentrations (0.1 mM), followed by inhibition at higher concentrations (≥0.5 mM). This biphasic response highlights the complex role of PNP-Xyl in modulating metabolic pathways related to glycosaminoglycan production.

Applications in Research

PNP-Xyl is extensively used as a model compound in enzyme assays to study the kinetics and mechanisms of glycosidases. Its ability to release p-nitrophenol upon enzymatic cleavage allows for straightforward quantification and analysis.

Table 2: Research Applications of PNP-Xyl

| Application | Description |

|---|---|

| Glycosidase Activity Assays | Used to quantify enzyme activity in various studies |

| Proteoglycan Metabolism Studies | Investigates the role of glycosides in cellular functions |

| Structural Biology | Assists in crystallography studies involving glycosidases |

Eigenschaften

IUPAC Name |

(2R,3R,4S,5R)-2-(4-nitrophenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO7/c13-8-5-18-11(10(15)9(8)14)19-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2/t8-,9+,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJYKRYCCUGBBV-LMLFDSFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10907450 | |

| Record name | 4-Nitrophenyl pentopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10907450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10238-28-5 | |

| Record name | p-Nitrophenyl α-D-xylopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10238-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Nitrophenyl alpha-D-xylopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010238285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl pentopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10907450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nitrophenyl α-D-xylopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.